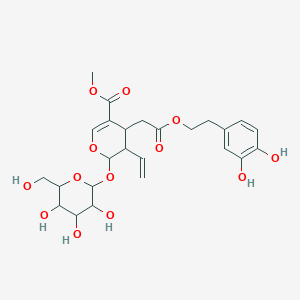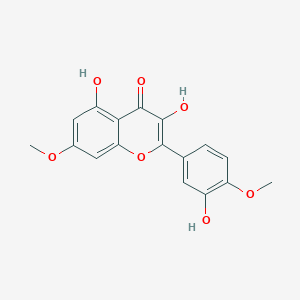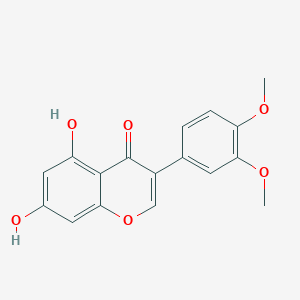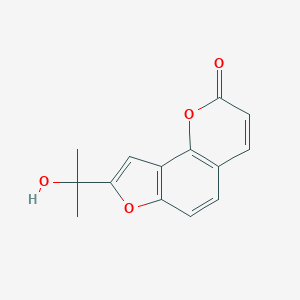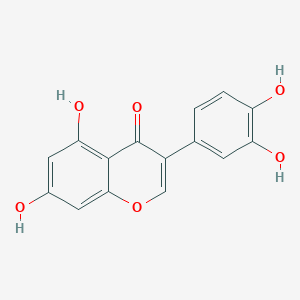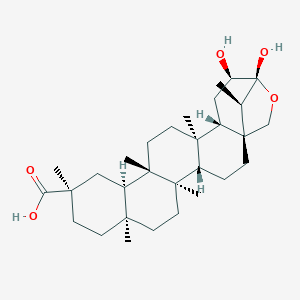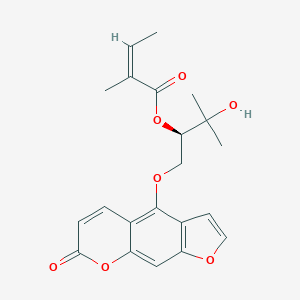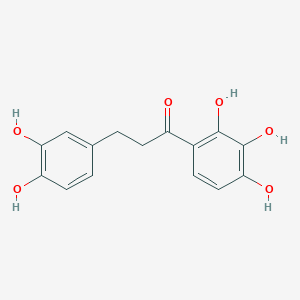
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone, also known as dihydrocaffeoylpropanone (DHCP), is a natural product found in various plants such as coffee, tea, and fruits. This molecule has gained significant attention in recent years due to its potential health benefits and various scientific research applications.
Wirkmechanismus
DHCP exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways. DHCP can scavenge ROS and prevent oxidative damage to cells and tissues. DHCP can also modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of various genes involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
DHCP has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of cell signaling pathways. DHCP can modulate the expression of genes involved in inflammation, cell survival, and oxidative stress. DHCP can also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. DHCP can regulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
DHCP has several advantages for lab experiments, including its availability, stability, and low toxicity. DHCP is readily available from natural sources and can be synthesized through various methods. DHCP is also stable under various conditions and has low toxicity, making it suitable for in vitro and in vivo experiments. However, DHCP has some limitations, including its solubility and specificity. DHCP is poorly soluble in water, which can limit its use in aqueous solutions. DHCP also has limited specificity, which can affect its selectivity for certain targets.
Zukünftige Richtungen
There are several future directions for research on DHCP, including its potential use as a therapeutic agent for various diseases. DHCP has shown promising results in preclinical studies for its anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to determine the optimal dose, route of administration, and safety profile of DHCP for clinical use. Additionally, future research can focus on the development of novel synthesis methods and the identification of new targets for DHCP.
Synthesemethoden
DHCP can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and biotransformation. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between caffeic acid and dihydroxyacetone. Chemical synthesis involves the use of chemical reagents to form DHCP from caffeic acid and dihydroxyacetone. Biotransformation involves the use of microorganisms to convert caffeic acid and dihydroxyacetone into DHCP.
Wissenschaftliche Forschungsanwendungen
DHCP has been studied extensively for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. DHCP has been shown to scavenge free radicals and protect against oxidative stress, which can lead to various diseases such as cancer, Alzheimer's, and cardiovascular diseases. DHCP has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and prevent chronic diseases.
Eigenschaften
CAS-Nummer |
72666-14-9 |
|---|---|
Produktname |
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone |
Molekularformel |
C15H14O6 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h2-3,5-7,17-21H,1,4H2 |
InChI-Schlüssel |
CISQVWHIYYYZMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
Andere CAS-Nummern |
72666-14-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



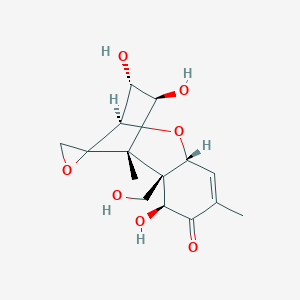
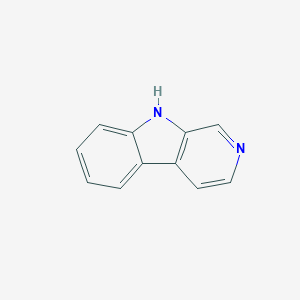
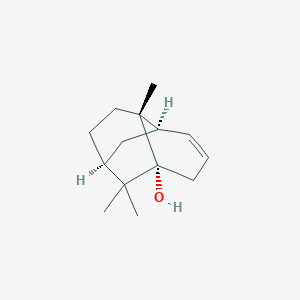
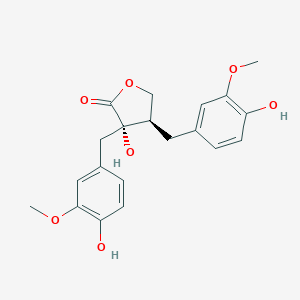
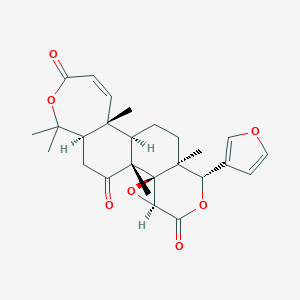
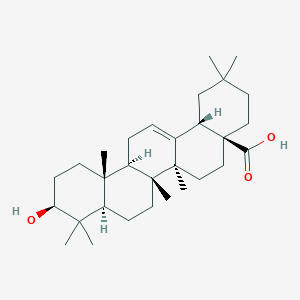
![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)
